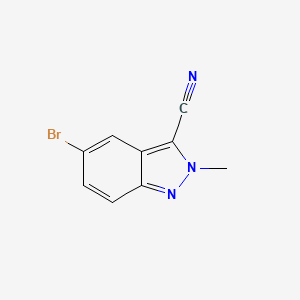

5-Bromo-2-methyl-2H-indazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

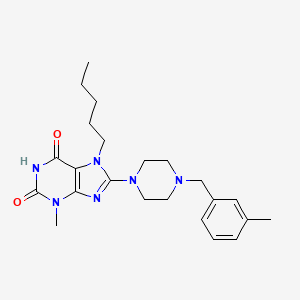

5-Bromo-2-methyl-2H-indazole-3-carbonitrile, also known as BMIC, is a heterocyclic organic compound with the molecular formula C9H6BrN3 . It belongs to the class of indazole derivatives and is widely used in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as 5-Bromo-2-methyl-2H-indazole-3-carbonitrile, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is represented by the InChI code1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 . The molecular weight of this compound is 236.07 . Chemical Reactions Analysis

The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a yellow solid . The storage temperature is 0-5°C .科学的研究の応用

1. Inhibition of Nitric Oxide Synthase

5-Bromo-2-methyl-2H-indazole-3-carbonitrile has been investigated for its potential as an inhibitor of nitric oxide synthase (NOS). Studies have shown that indazole derivatives like 3-bromo 7-nitro indazole can inhibit NOS enzyme activity in various tissues, suggesting their potential utility in examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995). Further studies have reinforced this finding, indicating the importance of NOS activity for normal locomotion and suggesting the relevance of these inhibitors in neuromodulation and potentially in the treatment of related disorders (Dzoljic et al., 1997).

2. Antidepressant Properties

Indazole derivatives have been evaluated for their potential antidepressant activity. The studies have focused on different substituted derivatives of indazole, indicating some members of this chemical class, including 5-bromo-2-methyl-2H-indazole-3-carbonitrile, may have significant activity against various physiological and behavioral markers associated with depression (Kane et al., 1988).

3. Antihyperglycemic and Antitumor Effects

Indazole derivatives have also been explored for their antihyperglycemic and potential antitumor effects. For instance, certain 2H-benzo[e]indazole derivatives have shown significant glucose uptake stimulation in skeletal muscle cells and decreased glucagon-induced glucose release in hepatoma cells, indicating their potential as antihyperglycemic agents. These compounds have also demonstrated antihyperglycemic effects in diabetic rats and mice, along with favorable effects on lipid profiles, suggesting a multifaceted therapeutic potential (Taneja et al., 2017). Additionally, certain derivatives have been identified as activators of epidermal fatty acid binding protein, offering a novel mechanism for inhibiting tumor growth and enhancing immune surveillance against tumor development (Rao et al., 2015).

4. Anticonvulsant and Antispastic Effects

Indazole derivatives have demonstrated potential anticonvulsant and antispastic effects, suggesting their applicability in the treatment of conditions like epilepsy and spasticity. Their functional properties seem to resemble those of glycine receptor agonists, and they have shown efficacy in reducing hyperreflexia in animal models, indicating their potential in treating such disorders (Kane et al., 1994).

特性

IUPAC Name |

5-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAJAEATGYIFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-2H-indazole-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554598.png)

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)

![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)